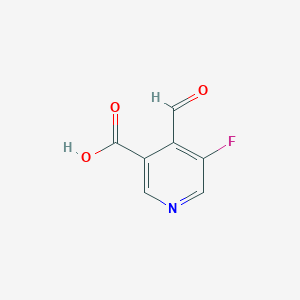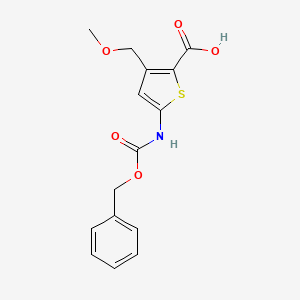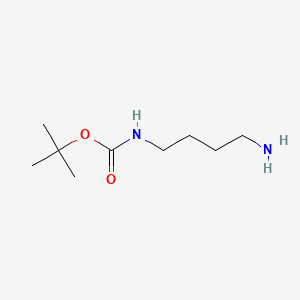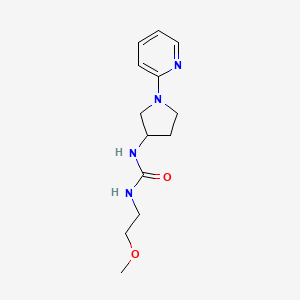![molecular formula C17H18F2N4O B2487953 (2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone CAS No. 2415600-49-4](/img/structure/B2487953.png)
(2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone, also known as PF-06282999, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of the protein kinase CK1ε, which has been implicated in the regulation of circadian rhythms, Wnt signaling, and DNA damage response.
Mecanismo De Acción
(2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone is a selective inhibitor of CK1ε, which is a serine/threonine kinase that regulates circadian rhythms, Wnt signaling, and DNA damage response. CK1ε is involved in the phosphorylation of various proteins, including PERIOD, CRY, BMAL1, and β-catenin. Inhibition of CK1ε by this compound leads to the modulation of circadian rhythms, Wnt signaling, and DNA damage response.
Biochemical and Physiological Effects
This compound has been shown to modulate circadian rhythms, Wnt signaling, and DNA damage response in preclinical models. Inhibition of CK1ε by this compound leads to the modulation of PERIOD, CRY, BMAL1, and β-catenin phosphorylation, which are involved in the regulation of circadian rhythms and Wnt signaling. This compound has also been shown to enhance DNA damage response by inhibiting the degradation of p53, a tumor suppressor protein that is involved in the regulation of cell cycle and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone is a potent and selective inhibitor of CK1ε, which makes it a valuable tool for studying the role of CK1ε in various biological processes. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry and is not easily scalable. Furthermore, the pharmacokinetics and pharmacodynamics of this compound are not well characterized, which may limit its use in preclinical and clinical studies.
Direcciones Futuras
There are several future directions for the development of (2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone. First, the pharmacokinetics and pharmacodynamics of this compound need to be further characterized to determine its optimal dosing regimen and potential toxicity. Second, the therapeutic potential of this compound needs to be evaluated in various disease models, including cancer, diabetes, and circadian rhythm disorders. Third, the development of more potent and selective CK1ε inhibitors may lead to the identification of new therapeutic targets for the treatment of various diseases. Finally, the development of new synthetic routes for this compound may lead to the production of larger quantities of the compound for preclinical and clinical studies.
Métodos De Síntesis
(2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone was synthesized using a multi-step process that involved the coupling of the piperidine and pyrimidine moieties followed by the addition of the difluorophenyl and methanone groups. The final compound was purified by column chromatography and characterized by NMR and mass spectrometry. The synthesis of this compound is a complex process that requires expertise in organic chemistry and is not easily scalable.
Aplicaciones Científicas De Investigación
(2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to inhibit CK1ε activity in vitro and in vivo, leading to the modulation of circadian rhythms, Wnt signaling, and DNA damage response. This compound has also been shown to have antitumor activity in various cancer cell lines and xenograft models. Furthermore, this compound has been shown to improve glucose homeostasis in animal models of diabetes. These findings suggest that this compound has potential therapeutic applications in various diseases.
Propiedades
IUPAC Name |
(2,6-difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O/c1-11-9-15(21-10-20-11)22-12-5-7-23(8-6-12)17(24)16-13(18)3-2-4-14(16)19/h2-4,9-10,12H,5-8H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDDLWYOXXWIFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2CCN(CC2)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2487870.png)
![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2487876.png)




![3-(3-bromophenyl)-N-[(4-fluorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2487883.png)
![3-{[(Oxolan-2-yl)methyl]amino}piperidin-2-one](/img/structure/B2487885.png)

![6-fluoro-N-[(2S)-3-hydroxy-1-oxo-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-2-yl]pyridine-2-carboxamide](/img/structure/B2487887.png)
![N-[2-Fluoro-5-[[2-[(3R)-oxolan-3-yl]acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2487888.png)

![1-{6-[(3-Methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid](/img/structure/B2487892.png)
![1-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2487893.png)